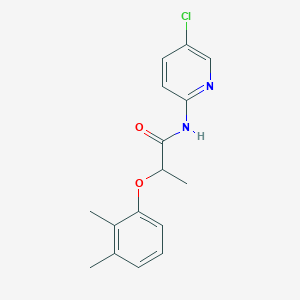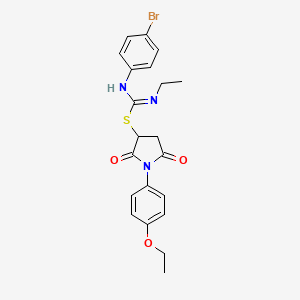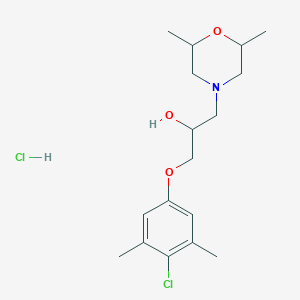![molecular formula C19H19F3N2O2S B5120395 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as BTF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. BTF is a small molecule that can be synthesized through various methods and has been shown to possess significant biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have significant biochemical and physiological effects. 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory effects. Additionally, 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments, including its low toxicity and high selectivity for cancer cells. Additionally, 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is relatively easy to synthesize and purify. However, 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
Future Directions
There are several future directions for 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide research, including the development of more effective synthesis methods, the investigation of its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's, and the exploration of its potential as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide and its potential side effects.
Synthesis Methods
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through various methods, including the reaction between 2-(trifluoromethyl)aniline and 3-butoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. This method yields 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide as a solid product that can be purified through recrystallization. Another method involves the reaction between 2-(trifluoromethyl)aniline and 3-butoxybenzoyl chloride in the presence of a base such as pyridine. This method yields 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide as a liquid product that can be purified through distillation.
Scientific Research Applications
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to possess significant scientific research applications, particularly in the field of cancer research. 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-butoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c1-2-3-11-26-14-8-6-7-13(12-14)17(25)24-18(27)23-16-10-5-4-9-15(16)19(20,21)22/h4-10,12H,2-3,11H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLQBKBJNHFRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)

![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
![ethyl 1-[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5120386.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)

![8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5120409.png)